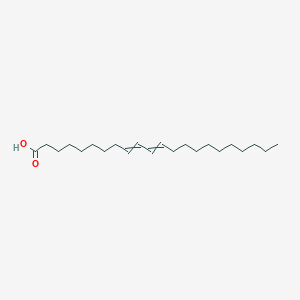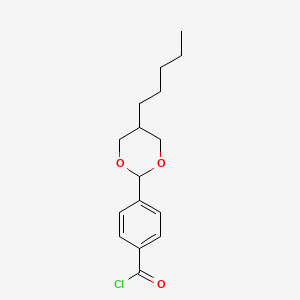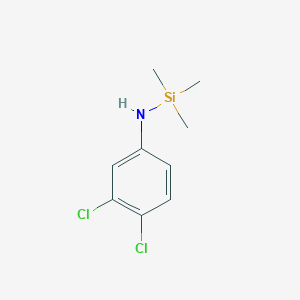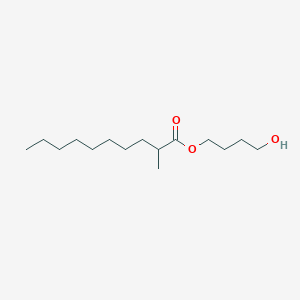
1,4-Dinitro-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dinitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 1 and 4 positions of the fluorenone structure. This compound is known for its bright yellow color and is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dinitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenone. The process involves the introduction of nitro groups into the fluorenone molecule. A common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,4-Dinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.
Major Products Formed
Reduction: Formation of 1,4-diamino-9H-fluoren-9-one.
Substitution: Formation of various substituted fluorenones depending on the nucleophile used.
Oxidation: Formation of higher oxidation state compounds or introduction of additional nitro groups.
科学研究应用
1,4-Dinitro-9H-fluoren-9-one is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals, including corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 1,4-Dinitro-9H-fluoren-9-one involves its interaction with biological molecules, particularly proteins and enzymes. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The compound can also form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
1,4-Dinitro-9H-fluoren-9-one can be compared with other nitro-substituted fluorenones and related compounds:
2,7-Dinitro-9H-fluoren-9-one: Similar structure but with nitro groups at different positions, leading to different chemical reactivity and biological activity.
1,8-Diazafluoren-9-one: Contains nitrogen atoms in the fluorenone structure, used for fingerprint detection and other analytical applications.
Fluorenone: The parent compound without nitro groups, used as a starting material for the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
属性
CAS 编号 |
92533-03-4 |
|---|---|
分子式 |
C13H6N2O5 |
分子量 |
270.20 g/mol |
IUPAC 名称 |
1,4-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-8-4-2-1-3-7(8)11-9(14(17)18)5-6-10(12(11)13)15(19)20/h1-6H |
InChI 键 |
KIDCMHMGNMUGBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)






![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
